![molecular formula C21H14F2N2O3 B13147565 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-28-4](/img/structure/B13147565.png)
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anthracene-9,10-dione core substituted with an amino group and a difluoromethoxy aniline moiety. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-aminoanthracene-9,10-dione, which is then reacted with 4-(difluoromethoxy)aniline under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like boric acid to facilitate the condensation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The amino and anilino groups can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its structural similarity to known anti-cancer drugs like Mitoxantrone.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of DNA topoisomerase, which is crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione can be compared with other similar compounds such as:
Mitoxantrone: A known anti-cancer drug with a similar anthracene-9,10-dione core but different substituents.
Ametantrone: Another anti-cancer agent with structural similarities but distinct functional groups.
1,4-Bis(amino)anthracene-9,10-diones: Compounds with similar core structures but different amino group substitutions.
The uniqueness of this compound lies in its difluoromethoxy aniline moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
62149-28-4 |
|---|---|
Fórmula molecular |
C21H14F2N2O3 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C21H14F2N2O3/c22-21(23)28-12-7-5-11(6-8-12)25-16-10-9-15(24)17-18(16)20(27)14-4-2-1-3-13(14)19(17)26/h1-10,21,25H,24H2 |
Clave InChI |
MGJZSARDNQIDCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



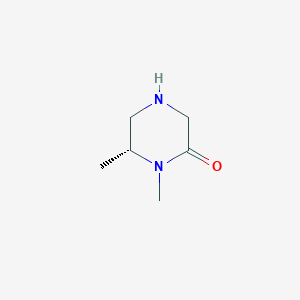
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

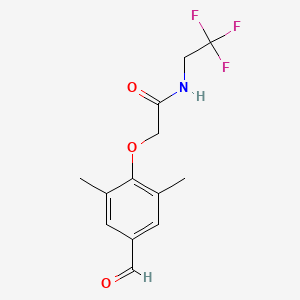
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
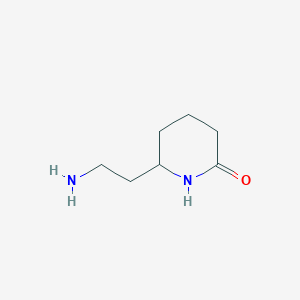
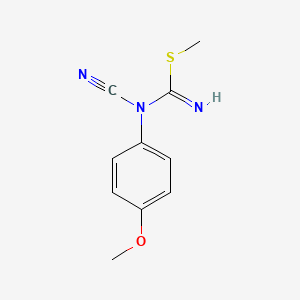
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
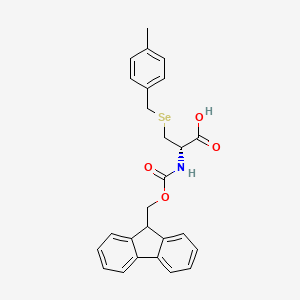

![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
